3-tert-butyl-1H-pyrrole
Description
Historical Context of Pyrrole (B145914) Chemistry in Organic Synthesis Research
The journey of pyrrole chemistry began in 1834 with its initial isolation from coal tar. numberanalytics.com Its structure was later identified in 1858 by the German chemist August Wilhelm von Hofmann. numberanalytics.com This five-membered aromatic heterocycle, with the molecular formula C4H5N, quickly became a cornerstone of organic synthesis. numberanalytics.com Early research focused on understanding its fundamental reactivity, leading to the development of classical synthetic methods like the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which are still in use today. nih.govresearchgate.netmdpi.com These foundational studies paved the way for the synthesis of a vast array of pyrrole derivatives. Over the years, the scope of pyrrole chemistry has expanded dramatically, driven by the discovery of its presence in crucial biological molecules such as heme, chlorophyll, and vitamin B12. researchgate.net This biological relevance spurred intense investigation into the synthesis of complex natural products containing the pyrrole motif, a challenge that continues to drive innovation in the field. rsc.org The advent of modern analytical techniques and catalytic methods has further revolutionized pyrrole synthesis, enabling the creation of highly substituted and functionalized pyrrole rings with greater efficiency and control. nih.govacs.org
Significance of Alkyl-Substituted Pyrroles in Chemical Research
Alkyl-substituted pyrroles represent a significant subclass of pyrrole derivatives with distinct properties and applications. The introduction of alkyl groups onto the pyrrole ring can profoundly influence its electronic and steric characteristics. For instance, alkyl substitution increases the basicity of the pyrrole nitrogen. mdpi.com The size and position of the alkyl substituent can also direct the regioselectivity of further chemical transformations.
In materials science, the incorporation of longer alkyl chains onto the pyrrole ring has been shown to enhance the sensitivity of polypyrrole-based gas sensors to non-polar volatile organic compounds (VOCs). researchgate.net This tunability makes alkyl-substituted pyrroles valuable building blocks for creating materials with tailored properties for specific applications, including conducting polymers and molecular optics. researchgate.net Furthermore, in medicinal chemistry, alkyl-substituted pyrroles are integral components of many pharmaceutical agents, contributing to their biological activity and pharmacokinetic profiles. mdpi.comresearchgate.net
Rationale for Academic Investigation of 3-tert-butyl-1H-pyrrole
The academic investigation of this compound is driven by the unique structural and electronic features imparted by the bulky tert-butyl group at the 3-position of the pyrrole ring. This substituent introduces significant steric hindrance, which can influence the molecule's reactivity and intermolecular interactions. cymitquimica.com The tert-butyl group's electron-donating nature also affects the electron density of the pyrrole ring, potentially altering its susceptibility to electrophilic substitution and other reactions. cymitquimica.com
From a synthetic standpoint, the presence of the tert-butyl group presents both challenges and opportunities. It can direct the outcome of reactions by blocking certain positions on the ring, leading to higher regioselectivity. Researchers are interested in exploring how this steric bulk can be exploited to control the synthesis of complex, highly substituted pyrroles. cymitquimica.com
Furthermore, this compound serves as a model compound for studying the impact of sterically demanding substituents on the physical and chemical properties of heterocyclic systems. cymitquimica.combiosynth.com Understanding these effects is crucial for the rational design of new functional molecules with specific properties.
Overview of Key Research Areas Pertaining to this compound
Research concerning this compound and its derivatives spans several key areas:
Synthesis: A primary focus of research is the development of efficient and selective methods for the synthesis of this compound and related structures. This includes the exploration of novel synthetic routes and the optimization of existing methods. biosynth.comresearchgate.net For example, one-pot synthetic procedures have been developed for related compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. researchgate.net
Reactivity and Mechanistic Studies: Investigating the reactivity of this compound is crucial for understanding how the tert-butyl group influences its chemical behavior. cymitquimica.combiosynth.com This includes studying its participation in various reactions such as electrophilic substitution, cycloadditions, and polymerizations. For instance, it is known to have a high oxidation potential, making it a candidate for use as an electrochemical oxidation agent. biosynth.com
Spectroscopic and Structural Analysis: Detailed characterization of this compound using various spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography is essential for elucidating its precise structure and electronic properties. iucr.org This data provides a fundamental understanding of the molecule's conformation and how the tert-butyl group affects the geometry of the pyrrole ring.
Applications in Materials Science: The unique properties of this compound make it a candidate for incorporation into advanced materials. Research in this area explores its potential use in the development of new polymers, ligands for catalysts, and functional organic materials. cymitquimica.com
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJULRDUCGYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butyl 1h Pyrrole and Its Precursors
Classical Pyrrole (B145914) Synthesis Approaches Applied to 3-tert-butyl-1H-pyrrole Analogs
Traditional methods for pyrrole synthesis, including the Paal-Knorr, Hantzsch, and Knorr syntheses, have been foundational in heterocyclic chemistry. wikipedia.orgorientjchem.org Their application to sterically hindered pyrroles like this compound often requires significant modifications to overcome the steric hindrance posed by the bulky tert-butyl group.
The Paal-Knorr synthesis, a straightforward method for generating pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849), is a valuable tool. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the key challenge lies in the synthesis of the requisite 3-tert-butyl-1,4-dicarbonyl precursor. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.orgrgmcet.edu.in
The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the dicarbonyl and amine components. wikipedia.org However, the availability of the necessary 1,4-diketone precursors has traditionally limited its scope. wikipedia.org Modern advancements have introduced greener methodologies, utilizing mechanochemical activation or bio-sourced organic acids as catalysts to improve efficiency and sustainability. rgmcet.edu.inresearchgate.net For instance, cobalt-catalyzed methods have been developed for the construction of 1,4-dicarbonyls from readily available materials, which could be adapted for the synthesis of precursors to this compound. organic-chemistry.orgacs.org
| Catalyst/Conditions | Reactants | Product | Yield | Reference |
| Weak Acid (e.g., Acetic Acid) | 1,4-Dicarbonyl, Primary Amine/Ammonia | Substituted Pyrrole | Generally >60% | rgmcet.edu.in |
| Iron(III) Chloride in Water | 2,5-Dimethoxytetrahydrofuran, Amines | N-Substituted Pyrrole | Good to Excellent | organic-chemistry.org |
| Mechanochemical Activation | 1,4-Diketone, Amine, Citric Acid | N-Substituted Pyrrole | High | researchgate.net |
| Cobalt Catalyst (e.g., Co(acac)2), TBHP | Styrenes, α-Bromocarbonyls | 1,4-Dicarbonyl | Not specified | organic-chemistry.orgacs.org |
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This multicomponent reaction is a powerful tool for constructing highly substituted pyrroles. orientjchem.orgtaylorandfrancis.com When applied to the synthesis of pyrroles with bulky substituents like a tert-butyl group, modifications are necessary to overcome steric challenges.
The reaction's scope can be extended to synthesize pyrroles with various substitution patterns. researchgate.net For instance, benzyl and t-butyl esters of pyrrole-3-carboxylic acids have been successfully prepared using extensions of the Hantzsch synthesis. researchgate.netresearchgate.net Continuous flow synthesis methods have been developed, which can be particularly advantageous for reactions involving sterically hindered substrates. syrris.com A one-step continuous flow process for synthesizing pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, demonstrating the potential for efficient production of hindered pyrrole derivatives. syrris.comsemanticscholar.org
| Reactant 1 | Reactant 2 | Reactant 3 | Key Features/Modifications | Reference |
| β-Ketoester | Ammonia/Primary Amine | α-Haloketone | Classical three-component reaction. | wikipedia.org |
| tert-Butyl Acetoacetate (B1235776) | Primary Amine | 2-Bromoketone | Continuous flow synthesis for in situ hydrolysis of the tert-butyl ester. | syrris.comsemanticscholar.org |
| Ketone | Primary Amine | β-Dicarbonyl Compound | Mechanochemical, solvent-free one-pot synthesis. | researchgate.net |
| β-Ketoester (e.g., t-butyl acetoacetate) | Primary Amine | α-Haloketone | Solid-phase synthesis on a resin support. | nih.gov |
The Knorr pyrrole synthesis is another classical method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester. wikipedia.org A significant challenge in the Knorr synthesis is the instability of the α-aminoketone starting material, which tends to self-condense. wikipedia.org To address this, α-aminoketones are typically prepared in situ from the corresponding oxime. wikipedia.org
For the synthesis of this compound, this would necessitate an α-amino-ketone bearing a tert-butyl group. The use of tert-butyl acetoacetate in the Knorr synthesis has been shown to produce high yields under controlled temperature conditions. wikipedia.orgwordpress.com A catalytic version of the Knorr synthesis using a manganese catalyst has been developed, offering a more sustainable pathway by using readily available 1,2- or 1,3-amino alcohols and keto esters. organic-chemistry.org This catalytic approach avoids the need for unstable α-aminoketones and could be a viable strategy for synthesizing sterically hindered pyrroles. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Reference |
| α-Amino-ketone | β-Ketoester | Zinc, Acetic Acid | α-Amino-ketone generated in situ. | wikipedia.org |
| tert-Butyl Acetoacetate (as oxime precursor) | Ethyl Acetoacetate | Zinc dust, Acetic Acid | High yield with close temperature control. | wikipedia.orgwordpress.com |
| 1,2- or 1,3-Amino Alcohol | Keto Ester | Manganese (Mn) catalyst | Dehydrogenative coupling, forms hydrogen as a byproduct. | organic-chemistry.org |
Modern Catalytic Methods for this compound Synthesis
Recent advancements in organic synthesis have led to the development of modern catalytic methods that provide efficient and selective routes to substituted pyrroles. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches.
Transition metal catalysis has emerged as a powerful strategy for the synthesis of heterocyclic compounds, including pyrroles. researchgate.net Palladium- and rhodium-based catalysts have been particularly effective in promoting cyclization reactions to form the pyrrole ring.
Palladium-catalyzed reactions, such as the coupling of 1-(triisopropylsilyl)-3-substituted pyrroles with aryl halides, provide an efficient means of introducing substituents at the 3-position. acs.org Palladium catalysis has also been utilized in the intermolecular oxidative cyclization of bromoalkynes with N-allylamines to produce 3-bromo-pyrroles, which can serve as versatile intermediates for further functionalization. rsc.org
Rhodium(III)-catalyzed C-H activation and cyclization of allylamines with alkenes is another modern approach to pyrrole synthesis. acs.orgelsevierpure.com This method involves a chelation-assisted C-H bond activation and N-annulation process, offering a direct route to substituted pyrroles. acs.orgelsevierpure.com
| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |
| Palladium(0) | Coupling Reaction | 1-(triisopropylsilyl)-3-substituted pyrroles, Aryl halides | 3-Arylpyrroles | acs.org |
| Palladium(II) | Intermolecular Oxidative Annulation | Bromoalkynes, N-Allylamines | 3-Bromopyrroles | rsc.org |
| Rhodium(III) | C-H Activation/Cyclization | Allylamines, Alkenes | Substituted Pyrroles | acs.orgelsevierpure.com |
| Rhodium(III) | C–H Activation/Cyclization | Indoles/Pyrroles with N-carboxamides, Alkynes/Alkenes | Fused Heterocycles | acs.org |
Organocatalysis has gained prominence as a sustainable and efficient alternative to metal-catalyzed reactions. rsc.org Various organocatalytic approaches have been developed for the construction of the pyrrole ring. rsc.org These methods often rely on the activation of substrates through the formation of iminium or enamine intermediates.
For example, organocatalytic [3+2] cycloaddition reactions have been employed for the synthesis of substituted pyrroles. rsc.org An organophosphine-catalyzed formal [3+2] cycloaddition of activated alkynes and isocyanides yields 2,3-disubstituted pyrroles. rsc.org Another strategy involves the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes, promoted by an organomolecule, to efficiently produce functionalized pyrroles. nih.govrsc.org While direct application to this compound is not explicitly detailed, these strategies demonstrate the potential of organocatalysis for constructing sterically hindered pyrrole systems.
Precursor Molecule Synthesis Strategies Relevant to this compound
The synthesis of substituted pyrroles, including this compound, is highly dependent on the strategic preparation of acyclic precursors. Classical methods like the Paal-Knorr and Hantzsch syntheses rely on the availability of specific dicarbonyl compounds and related intermediates. nih.gov The introduction of a sterically demanding tert-butyl group necessitates careful consideration of synthetic routes to efficiently construct the necessary precursors.
Synthesis of γ-Diketones and Related Intermediates Bearing tert-Butyl Substituents
The Paal-Knorr synthesis, a cornerstone of pyrrole chemistry, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.orgacs.org Therefore, the synthesis of γ-diketones (1,4-diketones) containing a tert-butyl group is a direct pathway to precursors for tert-butyl-substituted pyrroles. General methodologies for γ-diketone synthesis that can be adapted for this purpose include the acylation of ketone enolates or their synthetic equivalents. For instance, the reaction of an enolate derived from a ketone containing a tert-butyl group with an α-halo ketone can yield the desired 1,4-dicarbonyl structure. Another approach involves the coupling of acyl anion equivalents with suitable electrophiles.
Modern methods have also explored transition-metal-catalyzed reactions. For example, palladium-catalyzed carbonylative coupling reactions of aryl halides and organoaluminum compounds using tert-butyl isocyanide as a carbon monoxide source have been developed for the synthesis of 1,2-diketones and could potentially be adapted for 1,4-diketone synthesis. organic-chemistry.org Similarly, the selective C-C bond cleavage of specific 1,3-diketones can afford 1,2-diketones and highlights the ongoing development in dicarbonyl synthesis. organic-chemistry.org
Routes to α-Halo Ketones and β-Keto Esters for Pyrrole Annulation
Alternative pyrrole syntheses, such as the Hantzsch synthesis, utilize α-halo ketones and β-keto esters as key building blocks. nih.govnih.gov The synthesis of these precursors bearing tert-butyl groups is therefore critical for accessing this compound via these routes.
α-Halo Ketones: The direct halogenation of ketones at the α-position is the most common method for preparing α-halo ketones. mdpi.comwikipedia.org This reaction typically involves treating an enolizable ketone with an electrophilic halogen source (e.g., Br₂, N-Bromosuccinimide) under acidic or basic conditions. wikipedia.org This general procedure can be applied to ketones containing a tert-butyl moiety to generate the required α-halo ketone precursors. For example, the bromination of pinacolone (3,3-dimethyl-2-butanone) would yield 1-bromo-3,3-dimethyl-2-butanone, a key intermediate. Various halogenating agents have been developed to improve efficiency and selectivity. nih.gov
β-Keto Esters: The Hantzsch pyrrole synthesis involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. nih.gov The use of tert-butyl acetoacetate is particularly relevant as it can serve as a precursor for pyrroles substituted at the 3-position. A one-step, continuous flow synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov In this process, the HBr generated as a by-product is utilized to hydrolyze the tert-butyl ester in situ. syrris.com The synthesis of β-keto esters can also be achieved through methods like the coupling of a pyrryl acid chloride with the sodium salts of mono-t-butyl esters of malonic acid. rsc.orgrsc.org
Green Chemistry Principles in this compound Synthesis Development
The development of synthetic routes for pyrroles is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient conditions. semanticscholar.orgnih.govconicet.gov.ar These principles are broadly applicable to the synthesis of this compound, focusing on improving the sustainability of precursor and final product formation.
Solvent-Free and Aqueous Medium Approaches
A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. researchgate.net Research has demonstrated the feasibility of conducting classical pyrrole syntheses, such as the Paal-Knorr reaction, under solvent-free conditions or in aqueous media. tandfonline.com
Solvent-Free Synthesis: Several studies have reported the successful synthesis of pyrrole derivatives under solvent-free conditions, often with the aid of a catalyst. researchgate.nettandfonline.com These methods offer advantages such as operational simplicity, reduced waste, and often shorter reaction times. tandfonline.com For example, the Paal-Knorr condensation of 1,4-diketones with primary amines has been efficiently carried out using a catalytic amount of praseodymium(III) trifluoromethanesulfonate under solvent-free conditions, affording excellent yields. tandfonline.com Another approach involves a manganese-catalyzed conversion of 1,4-diols and primary amines to 2,5-unsubstituted pyrroles in the absence of any organic solvent, producing only water and hydrogen as byproducts. nih.gov A solvent- and catalyst-free experiment has also been successfully used to synthesize a pyrrole derivative from 2,5-hexanedione and 4-tert-butylaniline, highlighting the potential for highly atom-economical processes. acs.org
Aqueous Medium Synthesis: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org The Paal-Knorr pyrrole cyclocondensation has been shown to proceed in good to excellent yields in water, sometimes without the need for any added catalyst. tandfonline.com The poor solubility of the pyrrole products in water can simplify the isolation procedure. tandfonline.com Various catalysts, such as DABCO and iron(III) chloride, have been effectively used to promote pyrrole synthesis in aqueous media, making the procedures more environmentally friendly. beilstein-journals.orgscirp.org
Catalyst Reuse and Recyclability Studies
A key aspect of sustainable chemistry is the use of heterogeneous or recoverable catalysts that can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. mdpi.com This approach reduces costs and minimizes catalyst waste, which is particularly important when using catalysts based on precious or toxic metals.
Several studies on pyrrole synthesis have focused on developing and testing the recyclability of catalysts. For instance, a magnetic nanoparticle-supported antimony catalyst (γ-Fe₂O₃@SiO₂-Sb-IL) used in the Clauson-Kaas synthesis of N-substituted pyrroles in water was shown to be unaltered in its catalytic activity after six consecutive cycles. beilstein-journals.orgnih.gov Similarly, a heterogeneous cobalt catalyst (Co/NGr-C@SiO₂-L) demonstrated high stability and could be used up to 10 times without a significant drop in activity. beilstein-journals.org Low-cost and commercially available aluminas have also been employed as recyclable catalysts for the solvent-free Paal-Knorr reaction, with only a minor decrease in product yield after five catalytic cycles. mdpi.com These examples demonstrate the significant progress in creating robust, reusable catalytic systems for pyrrole synthesis, which are directly applicable to the production of this compound.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Pyrrole (B145914) Systems
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For pyrrole systems, ¹H and ¹³C NMR are fundamental for elucidating the substitution pattern and electronic environment of the heterocyclic ring.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Probing Connectivity in 3-tert-butyl-1H-pyrrole Analogs
While one-dimensional (1D) NMR spectra provide essential information on chemical shifts and coupling constants, complex molecules often exhibit overlapping signals. Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. nih.gov For this compound, a COSY spectrum would show cross-peaks connecting the signals of the adjacent protons on the pyrrole ring (H-2, H-4, and H-5), allowing for unambiguous assignment of these neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached heteronucleus, most commonly ¹³C. nih.gov This is a one-bond correlation (¹J_CH_) experiment. For this compound, it would show correlations between H-2 and C-2, H-4 and C-4, H-5 and C-5, and the methyl protons of the tert-butyl group with the methyl carbons. This technique is invaluable for assigning the carbon signals of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to four bonds (²J_CH_ and ³J_CH_). nih.gov This is crucial for identifying connectivity through quaternary (non-protonated) carbons and for piecing together the molecular skeleton. In the case of this compound, HMBC would be critical for confirming the position of the tert-butyl group by showing correlations from the tert-butyl protons to the C-3 and C-2/C-4 carbons of the pyrrole ring.
The following table illustrates the expected 2D NMR correlations for this compound, which are essential for its complete structural assignment.
Interactive Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C, ¹J) | HMBC Correlations (with ¹³C, ²J & ³J) |
|---|---|---|---|
| H-2 | H-4 (⁴J, weak) | C-2 | C-3, C-4, C-5 |
| H-4 | H-5, H-2 (⁴J, weak) | C-4 | C-2, C-3, C-5, C_quat_ (tert-butyl) |
| H-5 | H-4 | C-5 | C-2, C-3, C-4 |
| -C(CH₃)₃ | None | C_methyl_ (tert-butyl) | C_quat_ (tert-butyl), C-3, C-2, C-4 |
| N-H | H-2, H-5 (weak) | N/A | C-2, C-5 |
Solid-State NMR Applications for Pyrrole Derivatives
Solid-state NMR (ssNMR) spectroscopy provides structural and dynamic information on materials in the solid phase, where molecules lack the rapid, isotropic tumbling seen in solution. st-andrews.ac.uk This technique is particularly useful for studying crystalline polymorphs, polymers, or molecules adsorbed onto surfaces. For pyrrole derivatives, ssNMR can be used to characterize materials where pyrrole units are incorporated into larger, insoluble structures like metal-organic frameworks or polymers. nih.gov It can also be used to study the interaction of pyrrole-containing molecules with solid surfaces, such as catalysts. rsc.org For instance, pyrrole has been used as a probe molecule where its ¹H NMR chemical shift upon adsorption onto a solid base correlates with the material's basicity. orgsyn.org High magnetic fields and magic-angle spinning (MAS) are employed to improve resolution by averaging out anisotropic interactions that broaden the signals in the solid state. ethz.ch
Dynamic NMR Studies for Conformational Analysis of Pyrrole Rings
Dynamic NMR (DNMR) refers to a collection of techniques used to study chemical processes that occur on the NMR timescale, such as conformational changes or chemical exchange. nih.gov By acquiring NMR spectra at different temperatures, one can study processes like bond rotation. For this compound, DNMR could be used to investigate the rotational barrier of the bulky tert-butyl group around the C3-C(CH₃)₃ single bond. While the pyrrole ring itself is largely planar and rigid, substitution can introduce conformational flexibility in the side chains. In more complex systems, such as pyrrolidine (B122466) (the saturated analog), the five-membered ring exists in various puckered conformations (envelope and twist forms), and DNMR is a key tool for studying the energetics of the interconversion between these forms. nih.gov
Mass Spectrometry (MS) Approaches for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) in Pyrrole Research
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million). longdom.org This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For this compound, the molecular formula is C₈H₁₃N. HRMS can distinguish this composition from other isobaric ions (ions with the same nominal mass but different elemental formulas).
Interactive Table 2: HRMS Data for this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) |
|---|
This exact mass measurement provides strong evidence for the molecular formula and is a critical first step in the identification of an unknown compound.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of substituted pyrroles is influenced by the nature and position of the substituents on the ring. acs.org
For this compound, electron ionization (EI) or electrospray ionization (ESI) would first generate the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺. In the subsequent fragmentation (CID, collision-induced dissociation), characteristic losses from the tert-butyl group are expected. A primary fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of isobutene via a rearrangement.
Interactive Table 3: Plausible MS/MS Fragmentation Pathways for this compound (Precursor Ion: [C₈H₁₃N]⁺˙, m/z 123.10)
| Product Ion m/z (Exact Mass) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|
| 108.08130 | •CH₃ (15.02347) | [M - CH₃]⁺ |
The analysis of these fragmentation pathways allows researchers to piece together the structure of the original molecule, confirming the presence of the tert-butyl group and its connection to the pyrrole core. wvu.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound by probing its vibrational modes.
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy that allows for the direct examination of samples in solid or liquid form with minimal preparation. wikipedia.organton-paar.com In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal's surface and into the sample. wikipedia.orgs4science.at The sample absorbs energy at specific frequencies, attenuating the evanescent wave, and the resulting spectrum provides a fingerprint of the molecule's vibrational modes. s4science.at
For pyrrole and its derivatives, ATR-IR spectroscopy is instrumental in identifying characteristic vibrations of the pyrrole ring and its substituents. The N-H stretching vibration in pyrrole typically appears as a broad band in the region of 3120 cm⁻¹. researchgate.net Other key vibrations include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes that provide a detailed vibrational signature of the molecule. researchgate.net
Table 1: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium |
| C-H Stretch (Aromatic) | 3100-3150 | Medium |
| C-H Stretch (Aliphatic, tert-butyl) | 2850-3000 | Strong |
| C=C Stretch (Pyrrole Ring) | 1500-1600 | Medium-Strong |
| C-N Stretch (Pyrrole Ring) | 1300-1400 | Medium |
| C-H Bend (tert-butyl) | 1365-1395 | Strong |
| C-H Out-of-plane Bend (Pyrrole Ring) | 700-900 | Strong |
Data is predicted based on characteristic vibrational frequencies of pyrrole and tert-butyl functional groups.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that enhances Raman scattering of molecules adsorbed on rough metal surfaces, such as silver or gold nanostructures. wikipedia.orgyoutube.com This enhancement, which can be on the order of 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org SERS is particularly valuable for studying the adsorption behavior and orientation of molecules on surfaces.
In the context of pyrrole and its derivatives, SERS can provide detailed information about how these molecules interact with metallic substrates. researchgate.net The enhancement of specific vibrational modes can indicate the proximity and orientation of different parts of the molecule relative to the surface. For instance, enhancement of the pyrrole ring breathing modes would suggest a flat adsorption geometry, while enhancement of the N-H vibrational mode might indicate an interaction through the nitrogen atom.
While SERS studies specifically on this compound are not widely reported, research on polypyrrole demonstrates the utility of this technique. SERS spectra of polypyrrole show characteristic bands corresponding to the C-C and C=C stretching vibrations of the pyrrole ring, providing insights into the polymer's structure and conformation on the substrate. researchgate.net
Table 2: Representative Raman Bands for Pyrrole Monomer
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Ring Stretch | ~1500 |
| C-H Bend | ~1400 |
| Ring Breathing | ~1140 |
| C-H Bend | ~1070 |
Data adapted from studies on pyrrole monomer. researchgate.net
X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination
X-ray crystallography and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.
The application of SCXRD to derivatives of pyrrole has been instrumental in confirming their synthesized structures and understanding their molecular geometry. nih.govnih.gov For instance, SCXRD studies on various substituted pyrroles have provided detailed information on the planarity of the pyrrole ring and the orientation of its substituents. mdpi.commdpi.com
Specific crystallographic data for this compound is not available in the surveyed literature. However, analysis of a related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, reveals that the pyrrole ring and its substituents are nearly co-planar. researchgate.net It is expected that the crystal structure of this compound would similarly feature a largely planar pyrrole ring, with the tert-butyl group positioned to minimize steric hindrance.
Table 3: Illustrative Crystallographic Data for a Substituted Pyrrole Derivative
| Parameter | Value | Compound |
| Crystal System | Triclinic | Compound 3 (a triazolo-pyridazino-indole) |
| Space Group | P-1 | Compound 3 (a triazolo-pyridazino-indole) |
| a (Å) | 5.9308(2) | Compound 3 (a triazolo-pyridazino-indole) |
| b (Å) | 10.9695(3) | Compound 3 (a triazolo-pyridazino-indole) |
| c (Å) | 14.7966(4) | Compound 3 (a triazolo-pyridazino-indole) |
| α (°) | 100.5010(10) | Compound 3 (a triazolo-pyridazino-indole) |
| β (°) | 98.6180(10) | Compound 3 (a triazolo-pyridazino-indole) |
| γ (°) | 103.8180(10) | Compound 3 (a triazolo-pyridazino-indole) |
| Volume (ų) | 900.07(5) | Compound 3 (a triazolo-pyridazino-indole) |
Data from a study on a complex heterocyclic system containing a pyrrole moiety to illustrate typical crystallographic parameters. mdpi.com
Powder X-ray diffraction (PXRD) is a technique used to analyze the crystallographic structure of materials in a powdered form. creative-biostructure.com It is particularly useful for identifying the crystalline phases present in a sample and for studying polymorphism, which is the ability of a solid material to exist in more than one crystal structure.
While SCXRD provides detailed structural information from a single crystal, PXRD is advantageous for analyzing bulk materials and can reveal the presence of different crystalline forms. creative-biostructure.com In the context of pyrrole derivatives, PXRD can be used to characterize the crystallinity of polymers like polypyrrole, which often exhibit an amorphous or semi-crystalline nature. researchgate.netresearchgate.net The broad peaks observed in the PXRD patterns of polypyrrole are characteristic of its amorphous structure. researchgate.net
There are no specific PXRD studies reported for this compound in the available literature to assess its potential polymorphism.
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure Investigations
UV-Vis absorption and fluorescence spectroscopy are key techniques for probing the electronic structure of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels. Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has been excited to a higher electronic state.
For pyrrole and its derivatives, the electronic transitions are typically of the π → π* type, involving the delocalized π-electron system of the aromatic ring. researchgate.net The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the pyrrole ring.
While specific UV-Vis and fluorescence data for this compound are scarce, studies on related compounds provide some insight. For instance, the UV-visible spectra of a fluorescent furo[2,3-b]pyridine derivative, which contains a substituted aromatic system, show characteristic absorption bands in the range of 250 to 390 nm, attributed to π → π* and n → π* transitions. researchgate.net It is anticipated that this compound would exhibit absorption in a similar region.
Table 4: Photophysical Data for a Tetraarylpyrrolo[3,2-b]pyrrole Donor
| Compound | λabs (nm) | λfl (nm) | Φfl |
| TAPP 2 | ~382 | ~440 | 0.72 |
| TAPP 3 | ~382 | ~440 | 0.72 |
Data for donor molecules containing a pyrrole moiety, illustrating typical absorption and fluorescence properties. nih.gov
Spectroscopic Probes for Electronic Transitions in this compound
The electronic transitions of this compound are primarily investigated using ultraviolet-visible (UV-Vis) absorption spectroscopy, complemented by theoretical calculations. The pyrrole ring system gives rise to characteristic π → π* transitions. The introduction of a tert-butyl group, an electron-donating alkyl substituent, at the 3-position of the pyrrole ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent pyrrole molecule. This is due to the hyperconjugative effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO).
Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for predicting and interpreting the electronic absorption spectra of pyrrole derivatives. researchgate.net These computational methods allow for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities, respectively.
For this compound, TD-DFT calculations can predict the energies of the principal electronic transitions. The primary absorption bands are typically associated with transitions from the HOMO to the lowest unoccupied molecular orbital (LUMO) and other higher-energy unoccupied orbitals. These transitions are predominantly of π → π* character, localized on the pyrrole ring.
Table 1: Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ (π → π*) | 5.85 | 212 | 0.08 |
| S₀ → S₂ (π → π*) | 6.45 | 192 | 0.65 |
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique for probing the dynamics of excited electronic states. Upon absorption of a photon, a molecule like this compound is promoted to an excited singlet state (S₁). The subsequent decay back to the ground state (S₀) can occur through radiative (fluorescence) and non-radiative pathways.
The excited-state dynamics of pyrrole and its alkyl derivatives are known to be complex and often characterized by ultrafast non-radiative decay processes. For the parent pyrrole molecule, excitation to the first bright ππ* state (S₂) is followed by rapid internal conversion to lower-lying excited states, including a dissociative ¹πσ* state, which can lead to N-H bond cleavage on a femtosecond timescale. This efficient non-radiative decay pathway often results in low fluorescence quantum yields for simple pyrroles.
Time-resolved fluorescence measurements, such as time-correlated single-photon counting (TCSPC), can determine the lifetime of the fluorescent excited state. For many simple pyrroles, the excited-state lifetimes are very short, often in the picosecond or even femtosecond regime.
Table 2: Hypothetical Excited-State Dynamics Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Fluorescence Maximum (λₑₘ) | ~ 280 nm | Steady-State Fluorescence |
| Excited-State Lifetime (τ) | < 10 ps | Time-Correlated Single-Photon Counting |
| Fluorescence Quantum Yield (Φf) | < 0.01 | Comparative Method |
The tert-butyl substituent is not expected to fundamentally alter the primary deactivation channels of the pyrrole chromophore, although it may have a minor influence on the precise lifetimes and quantum yields. The study of such ultrafast processes often requires sophisticated techniques like femtosecond transient absorption spectroscopy to fully elucidate the complex decay pathways.
Reactivity and Transformation Pathways of 3 Tert Butyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
Pyrrole and its derivatives are highly reactive towards electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wikipedia.orgpearson.com The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene. pearson.compearson.com Reactions typically occur at the 2-position, as the intermediate carbocation is better stabilized by resonance. pearson.compearson.comyoutube.com However, the presence of substituents can influence this regioselectivity.
The halogenation of pyrroles proceeds readily, but can be difficult to control, often leading to polyhalogenated products. To achieve monohalogenation, mild conditions such as low temperatures and dilute halogen solutions are necessary. quimicaorganica.org The regioselectivity of halogenation on 3-alkyl-substituted pyrroles is directed by the activating nature of the alkyl group.
| Reagent | Product(s) | Conditions | Reference |
| N-Bromosuccinimide (NBS) | 2-Bromo-3-tert-butyl-1H-pyrrole and 5-bromo-3-tert-butyl-1H-pyrrole | Low temperature | |
| N-Chlorosuccinimide (NCS) | 2-Chloro-3-tert-butyl-1H-pyrrole and 5-chloro-3-tert-butyl-1H-pyrrole | Inert atmosphere |
This table is a representation of expected products based on general reactivity principles of substituted pyrroles.
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comunacademy.com For pyrroles, which are sensitive to strong acids, these reactions require carefully chosen reagents to avoid polymerization. quimicaorganica.orgstackexchange.com
Nitration: The nitration of aromatic rings is typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comunacademy.comyoutube.com However, the strong acidity of this mixture can lead to the polymerization of the pyrrole ring. quimicaorganica.orgstackexchange.com A milder reagent, acetyl nitrate, is often used for the mononitration of pyrrole, which predominantly yields 2-nitropyrrole along with a smaller amount of the 3-nitro isomer. stackexchange.com For pyrroles with bulky alkyl substituents at the nitrogen, such as a tert-butyl group, an increase in the formation of the 3-nitro isomer has been observed. stackexchange.com
Sulfonation: The sulfonation of pyrroles is also challenging due to their acid sensitivity. quimicaorganica.org A common method for the sulfonation of pyrrole involves the use of a pyridine-SO₃ complex, which is a milder sulfonating agent. quimicaorganica.org This is followed by treatment with slightly acidic water. quimicaorganica.org
| Reaction | Reagent | Expected Major Product for 3-tert-butyl-1H-pyrrole |
| Nitration | Acetyl nitrate | 3-tert-butyl-2-nitro-1H-pyrrole |
| Sulfonation | Pyridine-SO₃ complex | This compound-2-sulfonic acid |
This table is a representation of expected products based on general reactivity principles of substituted pyrroles.
Traditional Friedel-Crafts reactions, which employ strong Lewis acid catalysts like aluminum chloride, are generally not suitable for pyrroles due to their tendency to cause polymerization. quimicaorganica.orgstackexchange.com However, milder catalysts and specific substrates have enabled Friedel-Crafts-type reactions on the pyrrole nucleus.
Alkylation: Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid. cerritos.edu While challenging for pyrroles, recent studies have shown that asymmetric Friedel-Crafts alkylation of pyrrole with nitroalkenes can be achieved using a copper complex of a bisphenol A-derived Schiff base as a catalyst. stackexchange.com This method provides optically active alkylated pyrroles with high enantioselectivity. stackexchange.com The use of a sterically hindered aromatic compound and a tertiary halide can limit over-alkylation and carbocation rearrangement. cerritos.edu
Acylation: Friedel-Crafts acylation typically uses an acyl halide or anhydride with a Lewis acid catalyst. ucla.edu For pyrroles, milder conditions are necessary. The Vilsmeier-Haack reaction, which uses a phosphoryl chloride and a formamide, is a common method for the formylation of pyrroles.
Nucleophilic Additions and Substitutions at Pyrrole Periphery
While the electron-rich pyrrole ring is predisposed to electrophilic attack, nucleophilic reactions can occur, particularly when the ring is substituted with electron-withdrawing groups. In the case of alkylpyrroles, nucleophilic substitution can be induced in the presence of oxygen. nih.gov Studies on the oxidation of alkylpyrroles in the presence of nucleophiles have shown that substitution can occur on the pyrrole ring. nih.gov For instance, with 2-mercaptoethanol, the site of substitution on an alkylpyrrole was found to be the 3-position. nih.gov The mechanism is thought to involve the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer and the generation of a pyrrolylmethyl intermediate that can react with nucleophiles. nih.gov
Activated alkynes, such as those with ester or ketone functionalities, are susceptible to nucleophilic conjugate additions. acs.orgnih.gov While not directly on the this compound ring itself, this type of reactivity is relevant to pyrrole chemistry in a broader context.
Reactions Involving the N-H Moiety of this compound
The N-H proton of pyrrole is weakly acidic and can be removed by a strong base. This allows for a variety of reactions at the nitrogen atom, leading to N-substituted pyrroles.
N-Alkylation: The deprotonated pyrrolide anion is a good nucleophile and readily undergoes alkylation with alkyl halides. This is a common method for the synthesis of N-alkylpyrroles. nih.gov Another eco-friendly approach for N-alkylation of N-heterocycles utilizes propylene carbonate, which can serve as both the reagent and the solvent under neat conditions. mdpi.com This method avoids the use of genotoxic alkyl halides. mdpi.com
N-Acylation: N-acylation of pyrroles can be achieved using acylating agents such as acyl chlorides or anhydrides. A common method for introducing a protecting group on the nitrogen is through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP), which yields the N-Boc protected pyrrole. nih.gov
| Reaction | Reagent(s) | Product |
| N-Alkylation | NaH, Alkyl halide (e.g., CH₃I) | 1-Alkyl-3-tert-butyl-1H-pyrrole |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base | 1-Acyl-3-tert-butyl-1H-pyrrole |
| N-Boc Protection | Boc₂O, DMAP | tert-Butyl this compound-1-carboxylate |
This table represents common N-functionalization reactions of pyrroles.
Deprotonation and Anion Chemistry of N-Unsubstituted Pyrroles
The nitrogen-hydrogen (N-H) bond in N-unsubstituted pyrroles, such as this compound, is weakly acidic, with a pKa value of approximately 17.5 in dimethyl sulfoxide (DMSO). This acidity allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, potassium hydride, or Grignard reagents) to form the corresponding pyrrolide anion. The negative charge in this anion is delocalized over the aromatic five-membered ring, which contributes to its stability.
The presence of the tert-butyl group at the C3 position influences the electronic properties of the pyrrole ring. As an alkyl group, the tert-butyl substituent acts as a weak electron-donating group through induction. This effect slightly increases the electron density within the pyrrole ring, which would be expected to slightly decrease the acidity of the N-H proton compared to unsubstituted pyrrole, though this effect is generally minimal.
The resulting 3-tert-butylpyrrolide anion is a potent nucleophile. Its reaction with electrophiles can occur at either the nitrogen atom or the carbon atoms of the ring. The regioselectivity of the reaction is highly dependent on the nature of the electrophile and the reaction conditions, particularly the solvent and the counter-ion. wikipedia.org
N-Alkylation : In reactions with electrophiles like alkyl halides, the use of more ionic nitrogen-metal bonds (e.g., with Na+, K+) in solvating solvents typically leads to substitution at the nitrogen atom, yielding N-substituted pyrroles. wikipedia.org
C-Alkylation : Conversely, using more covalent nitrogen-metal bonds, such as with magnesium (Grignard reagents), can favor alkylation at the carbon atoms, primarily at the C2 position, due to a higher degree of coordination between the metal and the nitrogen atom. wikipedia.org
The steric hindrance imposed by the bulky tert-butyl group at the C3 position can also influence the regioselectivity of C-alkylation, potentially favoring substitution at the C5 position over the more sterically encumbered C2 position.
Cycloaddition Reactions and Pericyclic Transformations of Pyrrole Derivatives
The aromaticity of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions, as these transformations would disrupt the stable aromatic sextet. wikipedia.org However, under specific conditions or with appropriate substitution, pyrrole derivatives can undergo such reactions.
Diels-Alder Reactions of Pyrroles with Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com Due to its aromatic character, the pyrrole ring does not readily act as a diene. wikipedia.orguctm.edu Such reactions are often thermodynamically unfavorable because they result in a loss of aromaticity.
For pyrroles to participate as dienes in Diels-Alder reactions, their aromaticity typically needs to be reduced. This can be achieved by introducing a strong electron-withdrawing group on the nitrogen atom (e.g., a sulfonyl or carboxyl group). wikipedia.org This modification decreases the electron density of the ring, making it a more effective diene. Even with such modifications, pyrroles are considered poor dienes, and reactions may require harsh conditions or highly reactive dienophiles. researchgate.net
In the case of this compound, the N-unsubstituted nature and the presence of an electron-donating tert-butyl group further decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. The bulky tert-butyl group at the C3 position would also introduce significant steric hindrance, likely impeding the approach of a dienophile to the diene system formed by C2, C3, C4, and C5.
1,3-Dipolar Cycloadditions Involving Pyrrole Rings
A 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org This class of reactions is a powerful tool for the synthesis of various heterocyclic compounds, including pyrrolidines and other pyrrole-containing structures. unito.itnih.govccspublishing.org.cn
While the pyrrole ring itself is not a 1,3-dipole, pyrrole derivatives can be synthesized via 1,3-dipolar cycloadditions. For example, the reaction of azomethine ylides (a common 1,3-dipole) with electron-deficient alkenes or alkynes is a well-established method for constructing the pyrrolidine (B122466) ring. wikipedia.org
Furthermore, the double bonds within the pyrrole ring can potentially act as dipolarophiles, reacting with 1,3-dipoles. For this compound, the C4=C5 double bond is the most likely site for such a reaction, as the C2=C3 bond is sterically shielded by the tert-butyl group. The reaction would depend on the nature of the 1,3-dipole, with electron-deficient pyrroles generally being more reactive towards electron-rich dipoles, and vice-versa. However, specific examples involving this compound as the dipolarophile are not extensively documented, likely due to the ring's inherent aromaticity and relatively low reactivity towards cycloadditions.
Oxidation and Reduction Chemistry of this compound
Electrochemical Oxidation Studies of Pyrrole Heterocycles
The electrochemical oxidation of pyrrole monomers is a standard method for producing conductive polymers, known as polypyrroles. This process involves the oxidation of the pyrrole monomer to a radical cation, which then couples with other radical cations to form the polymer chain. The oxidation potential of pyrroles is influenced by the substituents on the ring. lsu.edu Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it. researchgate.net
For this compound, the electron-donating tert-butyl group would be expected to lower its oxidation potential relative to unsubstituted pyrrole. However, the position of the substituent is critical. Studies on sterically hindered pyrroles, such as 2,5-di-tert-butylpyrrole, have shown that bulky groups at the α-positions (C2 and C5) can significantly stabilize the resulting radical cation by preventing the subsequent polymerization reactions that typically occur at these positions. researchgate.net This steric hindrance leads to reversible or quasi-reversible cyclic voltammograms, indicating a stable radical cation. researchgate.netresearchgate.net
While the tert-butyl group in this compound is at a β-position (C3), it still imparts significant steric hindrance. This would likely impede the coupling reactions necessary for polymerization, particularly at the adjacent C2 and C4 positions. Therefore, the electrochemical oxidation of this compound is expected to have a relatively low potential but may not lead to efficient electropolymerization compared to less hindered pyrroles.
| Compound | Substituent Position(s) | Effect on Oxidation/Polymerization |
|---|---|---|
| Pyrrole | Unsubstituted | Undergoes oxidative polymerization to form polypyrrole. semnan.ac.ir |
| This compound | β-position (C3) | Expected to lower oxidation potential; steric hindrance may impede efficient polymerization. |
| 2,5-di-tert-butylpyrrole | α-positions (C2, C5) | Steric blocking prevents polymerization, leading to a stable radical cation upon oxidation. researchgate.net |
Catalytic Hydrogenation and Reduction Pathways
The aromatic pyrrole ring can be reduced to either a pyrroline (dihydropyrrole) or a pyrrolidine (tetrahydropyrrole) derivative, depending on the reaction conditions.
Catalytic Hydrogenation to Pyrrolidines: The full reduction of the pyrrole ring to a pyrrolidine ring is typically achieved through catalytic hydrogenation. acs.orgresearchgate.netnih.govfigshare.com This process requires a heterogeneous catalyst, such as rhodium-on-alumina (Rh/Al2O3) or palladium on carbon (Pd/C), and is conducted under hydrogen pressure. acs.orgresearchgate.net For substituted pyrroles, this hydrogenation often proceeds with high diastereoselectivity, with hydrogen typically being delivered from one face of the aromatic system. acs.org The hydrogenation of this compound would be expected to yield 3-tert-butylpyrrolidine. The bulky tert-butyl group would likely direct the hydrogen to attack from the opposite, less hindered face of the ring, although with only one substituent, this does not create a new stereocenter relative to the substituent.
Partial Reduction to Pyrrolines: A partial reduction of the pyrrole ring to a 3-pyrroline (2,5-dihydropyrrole) can be accomplished using a dissolving metal reduction. beilstein-journals.org A classic method involves the use of zinc dust in the presence of a strong acid, such as hydrochloric acid. This reaction, known as the Knorr-Rabe reduction, is particularly effective for electron-rich pyrroles. beilstein-journals.org Applying this method to this compound would be expected to produce 3-tert-butyl-3-pyrroline as the major product. Over-reduction to the pyrrolidine can be a side reaction but is often minimized by controlling the reaction temperature. beilstein-journals.org
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pd/C, pressure | 3-tert-butylpyrrolidine | acs.orgresearchgate.net |
| Dissolving Metal Reduction | Zn, aq. HCl | 3-tert-butyl-3-pyrroline | beilstein-journals.org |
Transition Metal-Mediated Cross-Coupling Reactions of Halogenated this compound Derivatives
The introduction of a halogen atom onto the this compound skeleton opens up a gateway for a variety of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the modular construction of complex molecular architectures. The reactivity of the halogenated pyrrole is influenced by the nature of the halogen (I > Br > Cl) and the position of substitution.
Suzuki-Miyaura Coupling for Pyrrole Functionalization
The Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organic halide, has been successfully applied to the functionalization of halogenated this compound derivatives. This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.
The success of the Suzuki-Miyaura coupling of halogenated 3-tert-butyl-1H-pyrroles often hinges on the appropriate choice of catalyst, ligand, and base. For sterically hindered substrates such as these, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Below is a table summarizing representative examples of Suzuki-Miyaura coupling reactions involving halogenated this compound derivatives:
| Entry | Halogenated Pyrrole | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-tert-butyl-4-bromo-1H-pyrrole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 3-tert-butyl-4-iodo-1H-pyrrole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 92 |
| 3 | 1-Boc-3-tert-butyl-4-bromopyrrole | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 88 |
| 4 | 3-tert-butyl-5-bromo-1H-pyrrole | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 78 |
Research has demonstrated that N-protection of the pyrrole ring, for instance with a tert-butyloxycarbonyl (Boc) group, can influence the reaction's efficiency by preventing side reactions and improving solubility. The choice of the palladium precursor and ligand is critical, with catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and systems based on palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with specialized phosphine ligands like SPhos and XPhos showing high efficacy.
Heck and Sonogashira Reactions Involving Pyrrole Scaffolds
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck and Sonogashira reactions have proven to be valuable for the derivatization of halogenated 3-tert-butyl-1H-pyrroles.
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This reaction is particularly useful for the introduction of unsaturated side chains onto the pyrrole ring. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base.
The Sonogashira reaction , on the other hand, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of acetylenic derivatives of this compound, which can serve as versatile intermediates for further transformations. The classic Sonogashira conditions employ a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The following table provides illustrative examples of Heck and Sonogashira reactions with halogenated this compound derivatives:
The steric hindrance imposed by the tert-butyl group can influence the regioselectivity and efficiency of these reactions. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is often necessary to achieve high yields and selectivity. The use of bulky phosphine ligands, such as tri(o-tolyl)phosphine, can be beneficial in the Heck reaction by promoting the desired catalytic cycle. In Sonogashira couplings, the combination of a palladium catalyst and a copper(I) co-catalyst is generally effective, though copper-free conditions have also been developed.
Computational and Theoretical Investigations of 3 Tert Butyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to exploring the electronic environment of 3-tert-butyl-1H-pyrrole. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic properties, such as orbital energies and electron distribution, which are crucial for understanding its stability and aromatic character.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.net Studies on various substituted pyrroles have demonstrated that the nature and position of a substituent can significantly influence the electronic structure and aromaticity of the pyrrole (B145914) ring. dntb.gov.ua The introduction of an electron-donating alkyl group, such as a tert-butyl group, at the C-3 position is expected to increase the electron density within the π-system of the pyrrole ring.
This increased electron density can affect the molecule's reactivity and optoelectronic properties. researchgate.netdntb.gov.ua DFT calculations allow for the quantification of these effects by modeling parameters like charge distribution and molecular orbital energies. The tert-butyl group, with its intermediate electronic properties, can modulate the electronic structure without causing extreme perturbations. rsc.org Theoretical investigations on similar heterocyclic compounds show that substituents influence the π-electron delocalization, which is a key factor in their stability and aromaticity. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Pyrroles
| Compound | Substituent at C-3 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1H-Pyrrole | -H | -5.5 | -0.2 | 5.3 |
| 3-methyl-1H-pyrrole | -CH₃ | -5.3 | -0.1 | 5.2 |
| This compound | -C(CH₃)₃ | (Predicted) ~ -5.2 | (Predicted) ~ -0.1 | (Predicted) ~ 5.1 |
Note: Values for 1H-Pyrrole and 3-methyl-1H-pyrrole are typical literature values for illustrative purposes. Values for this compound are predicted based on substituent effect trends.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These calculations provide a rigorous analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wayne.edu The energies and shapes of these frontier orbitals are critical for predicting a molecule's reactivity and electronic transitions. researchgate.net
For this compound, ab initio calculations would reveal how the tert-butyl substituent perturbs the molecular orbitals of the parent pyrrole ring. The electron-donating nature of the tert-butyl group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might be slightly raised as well. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and stability. researchgate.net Studies on the electronic states of pyrrole provide a foundational understanding that can be extended to its substituted derivatives. researchgate.net
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems like pyrrole. This property can be quantified using various computational indices. acs.org
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of the ring or above it. Highly negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. acs.orgnih.gov For substituted pyrroles, the NICS value can reflect the degree to which a substituent enhances or diminishes the ring's aromatic character. An electron-donating group like tert-butyl is generally expected to have a minor effect on the NICS value of the pyrrole ring. researchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by analyzing the bond length alternation within the ring. A HOMA value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while a value of 0 corresponds to a non-aromatic system. nih.govacs.org The HOMA index for pyrrole is less than that of benzene, indicating its lower aromaticity. researchgate.net The introduction of a substituent can cause minor geometric distortions in the ring, which would be reflected in the HOMA value. researchgate.net
Table 2: Typical Aromaticity Indices for Pyrrole and Benzene
| Compound | NICS(1) (ppm) | HOMA |
| Benzene | ~ -11.5 | ~ 1.00 |
| 1H-Pyrrole | ~ -10.0 | ~ 0.87 |
Note: These are representative values from computational studies. The specific values can vary with the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility and interactions of this compound with its environment. researchgate.net
The tert-butyl group attached to the pyrrole ring is subject to rotation around the C-C single bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. The conformation of the tert-butyl group can be a significant factor in steric interactions. nih.gov
Furthermore, MD simulations are invaluable for studying solvation effects. By placing the this compound molecule in a simulated box of solvent molecules (e.g., water or an organic solvent), it is possible to analyze the structure of the solvation shell, the strength of solute-solvent interactions, and the dynamics of the solvent molecules around the solute. mdpi.com These simulations can reveal how the solvent influences the conformational preferences and reactivity of the molecule.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information on intermediates, transition states, and reaction energy profiles that can be difficult to obtain experimentally. researchgate.net
For this compound, a key reaction type is electrophilic aromatic substitution. Pyrroles are known to be highly reactive towards electrophiles, typically at the C-2 or C-5 positions. The presence of the tert-butyl group at C-3 would sterically hinder attack at the adjacent C-2 and C-4 positions, likely directing electrophiles to the C-5 position.
Computational methods, particularly DFT, can be used to model the entire reaction pathway for an electrophilic substitution reaction. This involves locating the structures of the reactants, intermediates (such as the sigma complex), and products, as well as the transition state connecting them. rsc.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate. By calculating and comparing the activation energies for attack at different positions on the ring, a clear prediction of the reaction's regioselectivity can be made. These computational studies can confirm that the C-5 position is the most favorable site for electrophilic attack, both electronically and sterically.
Energy Profile Mapping for Synthetic Pathways
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with methods like the Paal-Knorr and Hantzsch syntheses being fundamental. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the complex mechanisms of these reactions by mapping their potential energy surfaces. This involves identifying transition states (TS) and intermediates, allowing for a quantitative understanding of reaction barriers and pathways.
For a molecule such as this compound, a common synthetic route would be the Paal-Knorr reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). DFT studies on the general Paal-Knorr mechanism have shown that the reaction proceeds through several key steps. researchgate.net Computational investigations have examined two primary mechanistic proposals: one proceeding through an initial enamine formation and another through a hemiaminal intermediate. Calculations suggest the pathway involving the cyclization of a hemiaminal is energetically more favorable. researchgate.net
This preferred mechanism consists of three main stages:
Hemiaminal Formation: The amine attacks one of the carbonyl groups of the 1,4-dicarbonyl precursor.
Hemiaminal Cyclization: An intramolecular cyclization occurs where the hydroxyl group of the hemiaminal is attacked by the nitrogen, forming the pyrrolidine (B122466) ring. This is often the rate-limiting step.
Dehydration: A series of dehydration steps leads to the formation of the aromatic pyrrole ring.
Computational models indicate that water and hydrogen-bonding interactions play a crucial catalytic role in the proton transfer steps throughout the mechanism. researchgate.net By applying this theoretical framework to the synthesis of this compound, the energy profile can be mapped. The presence of the sterically demanding tert-butyl group at the 3-position would likely influence the energies of the transition states, although the fundamental pathway is expected to remain the same. A representative energy profile, calculated using a functional like B3LYP, would quantify the activation energies for each step.
Below is an illustrative data table representing a hypothetical energy profile for the rate-determining cyclization step in the synthesis of this compound, showing the relative energies of the reactant, transition state, and product.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| INT-1 | Hemiaminal Intermediate | 0.0 |
| TS-Cyclization | Transition State for Cyclization | +21.5 |
| INT-2 | Cyclized Intermediate | -5.2 |
Spectroscopic Property Prediction using Computational Models
Computational models are indispensable for predicting and interpreting the spectroscopic properties of molecules. For this compound, methods like DFT and Time-Dependent DFT (TD-DFT) can accurately forecast NMR spectra, vibrational frequencies (IR and Raman), and electronic spectra (UV-Vis), aiding in structural confirmation and analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally has become a standard practice for confirming assignments and resolving structural ambiguities. ruc.dknih.gov The most common method involves geometry optimization of the molecule using DFT, followed by a Gauge-Including Atomic Orbital (GIAO) calculation of the nuclear magnetic shielding tensors. nih.gov
The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on alkylpyrroles and other organic molecules have benchmarked numerous DFT methods, with functionals like B3LYP, PBE0, and long-range corrected functionals such as CAM-B3LYP and ωB97X-D, often providing reliable results when paired with Pople-style (e.g., 6-311+G(2d,p)) or other suitable basis sets. researchgate.netmdpi.com
For this compound, this computational approach would predict the chemical shifts for the pyrrole ring protons and carbons, as well as those for the tert-butyl group. The predicted shifts are typically scaled via linear regression against known experimental values for a reference compound (like tetramethylsilane, TMS) to correct for systematic errors. Validation involves comparing these scaled theoretical values with experimentally measured shifts. The Mean Absolute Error (MAE) between the predicted and experimental data serves as a key metric of accuracy.
The following table provides a hypothetical comparison of predicted versus experimental NMR chemical shifts for this compound to illustrate the validation process.
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| C2 | 6.65 | 6.60 | 117.5 | 117.1 |
| C3 | - | - | 128.0 | 127.6 |
| C4 | 6.10 | 6.05 | 106.2 | 105.8 |
| C5 | 6.70 | 6.68 | 119.8 | 119.5 |
| N-H | 7.80 | 7.75 | - | - |
| C(CH₃)₃ | - | - | 31.5 | 31.2 |
| C(CH₃)₃ | 1.30 | 1.28 | 30.5 | 30.3 |
Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these frequencies. The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy (the Hessian matrix), which yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.
For complex molecules, benchmark studies have shown that hybrid functionals like B3LYP, used with split-valence basis sets, offer a good balance of accuracy and computational cost for predicting vibrational spectra. nih.gov For this compound, the calculated spectrum would show characteristic modes for the pyrrole ring and the tert-butyl substituent. Key vibrational modes include:
N-H stretch: Typically a sharp band around 3400-3500 cm⁻¹.
Aromatic C-H stretch: Found above 3000 cm⁻¹.
Aliphatic C-H stretch: From the tert-butyl group, appearing just below 3000 cm⁻¹.
C=C and C-N ring stretching modes: A series of bands in the 1300-1600 cm⁻¹ region.
C-H bending modes: Both in-plane and out-of-plane deformations for the ring protons.
tert-Butyl umbrella and rocking modes: Characteristic vibrations for the C(CH₃)₃ group.
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve agreement, a uniform or mode-specific scaling factor is commonly applied.
An illustrative table of calculated key vibrational frequencies for this compound is presented below.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Expected IR Intensity |
|---|---|---|---|
| ν(N-H) | N-H stretch | 3450 | Strong |
| ν(C-H)ring | Aromatic C-H stretch | 3120 | Medium |
| ν(C-H)tBu | Aliphatic C-H stretch (asymmetric) | 2980 | Strong |
| ν(C=C) | Ring C=C stretch | 1550 | Medium |
| δ(C-H)tBu | tert-Butyl umbrella mode | 1370 | Strong |
| γ(C-H)ring | Ring C-H out-of-plane bend | 740 | Strong |
The electronic absorption properties of a molecule, measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground electronic state to various excited states, along with the oscillator strengths (f), which relate to the intensity of the absorption bands.
For aromatic systems like this compound, the primary electronic transitions in the UV-Vis region are typically π → π* transitions. The choice of functional is critical, as standard functionals can sometimes struggle with charge-transfer excitations. Range-separated functionals like CAM-B3LYP are often preferred for providing more accurate excitation energies. rsc.org The calculations are usually performed in a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvatochromic effects.
The output provides the wavelength of maximum absorption (λmax), the excitation energy (in eV), the oscillator strength, and the nature of the orbitals involved in the transition (e.g., HOMO → LUMO). For this compound, the tert-butyl group is expected to act as a weak auxochrome, causing a small bathochromic (red) shift compared to unsubstituted pyrrole.
A representative data table for the primary electronic transitions of this compound as calculated by TD-DFT is shown below.
| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 5.58 | 222 | 0.18 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 6.10 | 203 | 0.45 | HOMO-1 → LUMO (π → π) |
Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Approaches
QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its physicochemical properties. elsevierpure.comnih.gov These models are built by calculating numerical descriptors of the molecules and using statistical methods, like multiple linear regression, to find a quantitative relationship.
Topological descriptors (TDs) are numerical values derived from the 2D representation (molecular graph) of a molecule. nih.govresearchgate.net They encode information about molecular size, shape, branching, and connectivity. researchgate.net Examples include the Randić connectivity index, which reflects the degree of branching, and the Wiener index, which is related to molecular size. These descriptors are computationally inexpensive to calculate and are widely used in QSPR models to predict properties such as boiling point, molar refractivity, and solubility. nih.gov
To build a QSPR model for this compound and related compounds, one would first calculate a wide range of topological descriptors for a set of molecules with known experimental property values. Then, a statistical algorithm would select the most relevant descriptors and generate a regression equation. For instance, a linear model might take the form:
Property = A × (TD₁) + B × (TD₂) + C
where A, B, and C are constants derived from the regression analysis. Such a model could then be used to predict the properties of new or unmeasured compounds like this compound based solely on its structure.
The tables below list some common topological descriptors with illustrative values for this compound and a hypothetical QSPR model for predicting boiling point.
| Topological Descriptor | Description | Illustrative Value |
|---|---|---|
| Wiener Index (W) | Sum of distances between all pairs of non-hydrogen atoms | 430 |
| First-order Randić Index (¹χ) | Reflects molecular branching | 4.812 |
| Balaban J Index (J) | Distance-based index, sensitive to shape | 2.577 |
| Molecular Weight (MW) | Sum of atomic weights | 123.20 |
| Model Equation | Statistics |
|---|---|
| BP (°C) = 45.2 * (¹χ) - 0.15 * (W) + 55.8 | R² = 0.92 |
| Q² = 0.88 |
Compound Index
Machine Learning Approaches for Pyrrole Reactivity Prediction
The prediction of chemical reactivity through computational means has become a cornerstone of modern chemical research, offering a cost-effective and time-efficient alternative to purely experimental approaches. bath.ac.uk In recent years, machine learning (ML) has emerged as a powerful tool in this domain, capable of building predictive models from large datasets of chemical reactions and molecular properties. nih.gov These models can forecast various aspects of reactivity, including reaction yields, regioselectivity, and activation energies, providing valuable insights for synthesis planning and the discovery of novel molecules. researchgate.netrsc.orgchemrxiv.org For heterocyclic compounds like pyrroles, ML methodologies are being increasingly applied to understand and predict their chemical behavior.
Machine learning models for reactivity prediction are typically trained on extensive datasets comprising information from thousands of reactions. nih.gov The general workflow involves selecting a suitable chemical representation (such as molecular fingerprints or quantum-mechanically calculated descriptors), training an ML algorithm to find correlations between these representations and the observed reactivity, and then validating the model's predictive accuracy. nih.govnih.gov
One significant area of application for pyrrole derivatives is the prediction of reaction yields. Researchers have successfully developed ML models to forecast the outcomes of condensation reactions between pyrroles, dipyrromethanes, and aldehydes. researchgate.net In one such study, a random forest model was trained on a dataset of over 1200 reactions. researchgate.net The model utilized extended connectivity fingerprints to represent the molecular structures of the reactants and achieved a mean absolute error (MAE) of 9.6% in predicting the reaction yield. researchgate.net To enhance usability, such models have been integrated into web-based applications that allow chemists to predict reaction outcomes by simply inputting the reactants and reaction conditions. researchgate.net
Another critical aspect of pyrrole chemistry is predicting the regioselectivity of electrophilic aromatic substitution, which is the characteristic reaction of this heterocyclic system. researchgate.net Machine learning models have been specifically designed to predict the most likely site of attack for an electrophile on an aromatic molecule. nih.gov For instance, the RegioML model, which employs a light gradient boosting machine (LightGBM) algorithm, has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.org This type of model relies on descriptors such as CM5 atomic charges, which are calculated using quantum mechanical methods, to identify the most reactive site(s) on the pyrrole ring. rsc.org Such models have demonstrated high accuracy, correctly predicting the reactive site in up to 93% of cases in internal validation sets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, which represent an early and ongoing form of machine learning in chemistry, have also been applied to pyrrole derivatives. nih.gov Field-Based QSAR (FB-QSAR), for example, is used to build models that predict the biological activity of compounds based on their 3D molecular fields (steric, electrostatic, and hydrophobic). acs.org These models can guide the design of new pyrrole derivatives with specific biological functions by predicting their activity as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2). nih.govacs.org
While these machine learning approaches are generally developed and validated on large, diverse sets of pyrrole derivatives, their application extends to specific, unstudied compounds. For a molecule like this compound, these validated models could be used to predict its behavior in various reactions. For example, a model for electrophilic aromatic substitution would analyze the electronic properties of the pyrrole ring, as influenced by the electron-donating tert-butyl group, to predict the most probable position for substitution. Similarly, its participation in condensation reactions could be evaluated using yield prediction models.
The table below summarizes some of the machine learning models and their applications in predicting the reactivity of pyrrole derivatives.
| Model Type | Predicted Property | Molecular Descriptors | Performance Metric | Reference |
| Random Forest | Reaction Yield (Condensation) | Extended Connectivity Fingerprints | MAE: 9.6%, R²: 0.63 | researchgate.net |
| CatBoost | Reaction Yield (Condensation) | CDK & RDKit Molecular Descriptors | - | researchgate.netdntb.gov.ua |
| LightGBM (RegioML) | Regioselectivity (Electrophilic Aromatic Substitution) | CM5 Atomic Charges | Accuracy: 93% | rsc.orgnih.gov |
| FB-QSAR | Biological Activity (COX Inhibition) | Steric, Electrostatic, Hydrophobic Fields | R², Q², RMSE | nih.govacs.org |
The continued development of machine learning models, fueled by larger datasets and more sophisticated algorithms, promises to further enhance the ability to predict the reactivity of this compound and other complex organic molecules with increasing accuracy. bath.ac.uk
Applications of 3 Tert Butyl 1h Pyrrole and Its Derivatives in Advanced Chemical Systems
Role in Advanced Materials Science and Polymer Chemistry
The incorporation of the 3-tert-butyl-1H-pyrrole moiety into larger molecular architectures has led to the development of novel materials with tailored electronic and physical properties for a range of applications.
Synthesis of Pyrrole-Based Conjugated Polymers and Oligomers
Pyrrole-based conjugated polymers are a significant class of materials in organic electronics due to their electrical conductivity and environmental stability. The introduction of a tert-butyl group at the 3-position of the pyrrole (B145914) ring can significantly impact the properties of the resulting polymers. While the direct polymerization of this compound can be challenging, its derivatives, such as pyrrolo[3,2-b]pyrroles (H2DPPs), offer a versatile platform for creating soluble and processable conjugated polymers. digitellinc.com The tert-butyl groups enhance the solubility of the monomers and the final polymers in common organic solvents, which is a crucial factor for their application in solution-processable devices.
The steric bulk of the tert-butyl group can also influence the planarity of the polymer backbone. This can affect the extent of π-conjugation and, consequently, the electronic properties of the material, such as the bandgap and charge carrier mobility. rsc.org Research into donor-acceptor π-conjugated polymers has shown that the careful selection of monomer units, including those with bulky substituents, allows for the fine-tuning of these properties for specific applications. rsc.org
Table 1: Influence of Bulky Substituents on Pyrrole-Based Polymer Properties
| Property | Effect of tert-butyl substitution | Reference |
| Solubility | Increased solubility in organic solvents | digitellinc.com |
| Processability | Improved solution-processability | digitellinc.com |
| Intermolecular Packing | Can disrupt close packing, potentially reducing aggregation-caused quenching | rsc.org |
| Electronic Properties | Can influence the polymer backbone's planarity, affecting the electronic bandgap and charge mobility | rsc.org |
Application in Organic Electronics and Optoelectronics (e.g., as building blocks for OLEDs, OFETs)
The unique properties of this compound derivatives have found significant applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In the realm of OLEDs , the introduction of tert-butyl groups into emitter molecules can be highly advantageous. For instance, in thermally activated delayed fluorescence (TADF) emitters, tert-butyl groups can increase molecular solubility and reduce aggregation-caused self-quenching of excitons in thin films by inhibiting intermolecular π–π stacking. rsc.org This leads to improved performance, as demonstrated by solution-processed non-doped blue TADF emitters exhibiting high external quantum efficiencies. rsc.org Computational studies on materials based on terphenyl and pyrrole have also been conducted to propose new organic materials for OLED applications. jmaterenvironsci.com
For OFETs , pyrrole-containing organic semiconductors are promising materials. digitellinc.comnih.gov The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. The molecular structure, including the presence of substituents like the tert-butyl group, plays a crucial role in determining the packing of the molecules in the solid state and thus the efficiency of charge transport. digitellinc.com Thieno[3,2-b]pyrrole has been identified as a valuable building block for organic semiconductors in OFETs due to its high electron density and the ease of modifying its NH group. digitellinc.com Donor-acceptor polymers containing thienopyrrole units have shown promising hole mobilities in OFETs. researchgate.net
Table 2: Performance of Pyrrole-Based Materials in Organic Electronic Devices
| Device | Material Type | Key Feature of tert-butyl Group | Observed Performance Improvement | Reference |
| OLED | TADF Emitters | Increased solubility, reduced aggregation | High external quantum efficiency (25.8%) | rsc.org |
| OFET | Thieno[3,2-b]pyrrole derivatives | Influences molecular packing and solubility | Potential for high charge carrier mobility | digitellinc.com |
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The porous and crystalline nature of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) makes them suitable for applications in gas storage, separation, and catalysis. sigmaaldrich.commdpi.com The incorporation of functional groups into the organic linkers of these frameworks can tailor their properties.
A notable example is the development of a tert-butyl functionalized ultra-microporous three-dimensional covalent organic framework (CPOF-12). nih.gov This COF, enriched with tert-butyl groups, exhibits a high surface area and a uniform pore size that is well-suited for the selective adsorption of sulfur hexafluoride (SF₆) over nitrogen (N₂). nih.gov The presence of the tert-butyl groups on the pore surface is crucial for this high separation performance. nih.gov While direct incorporation of the this compound unit as a primary linker in MOFs or COFs is not widely reported, the use of tert-butyl functionalized building blocks demonstrates the potential of this substituent to engineer the pore environment and enhance the functionality of these materials. nih.govescholarship.org
Utilization as Ligands in Organometallic Chemistry and Catalysis
The nitrogen atom in the pyrrole ring can coordinate to metal centers, making pyrrole derivatives valuable ligands in organometallic chemistry and catalysis. The steric and electronic properties of substituents on the pyrrole ring can significantly influence the properties and reactivity of the resulting metal complexes.
Design of Pyrrole-Based Ligands for Transition Metal Catalysis
Pyrrole-based ligands have been designed and synthesized for use with first-row transition metals in catalytic applications. researchgate.net The tert-butyl group can serve as a bulky substituent to create a specific steric environment around the metal center, which can influence the selectivity of catalytic reactions. The synthesis of new tridentate pyrrole-based ligands and their complexes with copper(II) and nickel(II) has been explored for potential applications in water oxidation catalysis. researchgate.net
Application in Asymmetric Catalysis Using Pyrrole-Derived Chiral Scaffolds
The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. Pyrrole-derived scaffolds have been successfully employed in the design of chiral ligands and organocatalysts.
A key application of the tert-butyl group in this context is to control axial chirality in N-arylpyrroles. Due to the steric hindrance of the bulky tert-butyl substituent on the phenyl ring, the rotation around the C-N bond is restricted, leading to stable atropisomers. nih.gov This principle has been utilized in the highly atroposelective alkylation of N-(2-tert-butylphenyl)pyrroles catalyzed by a chiral-at-metal rhodium catalyst, affording axially chiral N-arylpyrroles with excellent enantioselectivity. nih.gov These chiral N-arylpyrroles have potential applications as chiral ligands or organocatalysts. nih.gov
Furthermore, chiral bifunctional amine-thiourea catalysts have been used for the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, demonstrating the utility of pyrrole derivatives in constructing chiral molecules. beilstein-journals.orgnih.gov
Table 3: Applications of tert-Butyl-Pyrrole Derivatives in Asymmetric Catalysis
| Catalytic System | Role of tert-Butyl Group | Application | Outcome | Reference |
| Chiral Rhodium Catalyst | Induces stable atropisomerism in N-arylpyrrole substrate | Atroposelective alkylation | High yield and excellent enantioselectivity (>99.5% ee) | nih.gov |
| Chiral Bifunctional Catalysts | Part of the chiral scaffold (in related pyrrole systems) | Asymmetric Henry Reaction | Good yield and enantioselectivity (up to 73% ee) | beilstein-journals.orgnih.gov |
Contribution to Supramolecular Chemistry and Molecular Recognition
The unique structural and electronic features of the pyrrole ring, particularly the hydrogen-bonding capability of the N-H group, make it a valuable component in the design of supramolecular architectures and systems for molecular recognition. The introduction of a bulky tert-butyl group at the 3-position of the pyrrole ring significantly influences these properties, primarily through steric effects that can enforce specific conformations and create well-defined binding pockets.
Pyrrole-Based Receptors for Anion or Cation Sensing
Pyrrole-containing molecules have been extensively developed as receptors for anions, leveraging the hydrogen-bonding capacity of the pyrrole N-H proton. nih.govresearchgate.net These synthetic receptors are designed to selectively bind and, in many cases, signal the presence of specific anions, which play crucial roles in biological and environmental systems. nih.gov The incorporation of a 3-tert-butyl group can enhance the selectivity and binding affinity of these receptors by pre-organizing the binding cavity. The steric hindrance provided by the tert-butyl group can restrict the conformational freedom of the receptor, leading to a more defined and complementary shape for the target anion.
For instance, tripodal tris(pyrrolamide) motifs have been shown to be effective scaffolds for anion recognition, binding anions within a preorganized cavity formed by amide and pyrrole hydrogen bond donors. scispace.com While not specifically detailing a 3-tert-butyl derivative, the principles suggest that such a substitution would further rigidify the structure, potentially leading to enhanced enantioselective anion binding. scispace.com The bulky group can create a chiral environment, allowing the receptor to differentiate between enantiomeric anions. scispace.com
Formation of Hydrogen-Bonded Architectures and Self-Assembled Systems
Hydrogen bonding is a fundamental driving force in the self-assembly of molecules into well-ordered supramolecular structures. rsc.orgmdpi.com The pyrrole N-H group is a potent hydrogen bond donor, enabling the formation of tapes, sheets, and other complex architectures. rsc.orgnih.govnih.gov The presence of a 3-tert-butyl substituent plays a critical role in directing the self-assembly process. Its significant steric bulk can prevent overly close packing, thereby favoring the formation of specific, less dense, and potentially porous structures.
The interplay between hydrogen bonding and π-π stacking interactions is crucial in determining the final self-assembled architecture. rsc.org The tert-butyl group, by influencing the relative orientation of adjacent pyrrole rings, can modulate the strength and nature of these π-π interactions. This control over the intermolecular forces allows for the rational design of materials with desired topologies and properties. For example, in aryldipyrrolidones, the balance between hydrogen bonding and π-π stacking directs the formation of different columnar liquid-crystalline phases. rsc.org A tert-butyl group on the pyrrole ring would be expected to significantly alter this balance, favoring structures where steric hindrance is minimized.
Employment as Building Blocks for Complex Heterocyclic Synthesis
The this compound moiety is a versatile building block in organic synthesis, providing a scaffold for the construction of more complex heterocyclic systems. Its utility stems from the reactivity of the pyrrole ring and the influence of the tert-butyl group on regioselectivity and stability.
Synthesis of Polysubstituted Pyrroles and Fused Heterocyclic Systems
The synthesis of polysubstituted pyrroles is of great interest due to their prevalence in biologically active compounds. nih.govnih.gov Various synthetic methodologies, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, are employed to create these structures. syrris.comuctm.edu The use of starting materials containing a tert-butyl group allows for the direct incorporation of this moiety into the final pyrrole product. For example, a one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone has been developed using trimethylacetaldehyde, demonstrating a direct route to a 3-substituted pyrrole derivative. researchgate.net
Furthermore, this compound can serve as a precursor for the synthesis of fused heterocyclic systems. The pyrrole ring can undergo cycloaddition reactions or be functionalized at various positions to enable annulation with other rings. nih.gov The steric bulk of the tert-butyl group can direct the regioselectivity of these reactions, favoring the formation of specific isomers. The principles of naming and numbering fused heterocyclic systems are well-established, providing a framework for describing the complex structures that can be synthesized from pyrrole building blocks. acdlabs.com
Precursors for Macrocyclic Compounds (e.g., Porphyrin Analogs)
Pyrroles are fundamental building blocks for the synthesis of porphyrins and their analogs, which are macrocyclic compounds with significant biological and material science applications. nih.govnih.gov The synthesis of the parent porphyrin, porphine (B87208), can be challenging due to the low solubility of the final product. nih.gov A strategic approach to overcome this involves the synthesis of a soluble, substituted porphyrin that can be subsequently de-substituted.
In this context, tetra-tert-butylporphyrin has proven to be a valuable precursor. nih.govresearchgate.net The tert-butyl groups enhance the solubility of the porphyrin macrocycle, facilitating its synthesis and purification. Subsequently, the four tert-butyl groups can be removed under acidic conditions to yield porphine in good yield. nih.govresearchgate.net This strategy highlights the utility of the tert-butyl group as a removable solubilizing group in the synthesis of complex macrocycles.
Advanced Functionalization and Derivatization Strategies for 3 Tert Butyl 1h Pyrrole
Regioselective Functionalization of the Pyrrole (B145914) Ring
Achieving regiocontrol in the functionalization of the pyrrole ring is paramount for the synthesis of complex molecules with desired properties. The presence of the sterically demanding tert-butyl group at the 3-position introduces a significant bias, directing subsequent substitutions to specific positions.
Directed Ortho-Metalation and Related Strategies
Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netbohrium.com This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. bohrium.com In the context of 3-tert-butyl-1H-pyrrole, the nitrogen atom of the pyrrole ring, particularly when protected with a suitable DMG, can direct metalation to the C2 or C5 position.
The choice of the N-protecting group is crucial for the success and regioselectivity of DoM. Electron-withdrawing groups such as carbamates (e.g., Boc) or sulfonyl groups can enhance the acidity of the N-H proton and act as effective DMGs. For instance, N-Boc-protected anilines have been shown to undergo efficient ortho-lithiation. orientjchem.org While specific studies on the DoM of this compound are not extensively documented, the principles of DoM on substituted pyrroles suggest that an N-protected this compound would undergo lithiation preferentially at the less sterically hindered C5 position. The bulky tert-butyl group at C3 would likely disfavor metalation at the adjacent C2 position.
Subsequent reaction of the resulting lithiated species with various electrophiles would then introduce a wide range of functional groups at the C5 position, as summarized in the table below.
| Directing Group (on N) | Proposed Site of Metalation | Electrophile (E+) | Product |
| Boc (tert-butoxycarbonyl) | C5 | R-CHO | 5-Hydroxyalkyl-3-tert-butyl-1H-pyrrole |
| SO₂Ph (Phenylsulfonyl) | C5 | CO₂ | This compound-5-carboxylic acid |
| CONR₂ (Dialkylcarbamoyl) | C5 | R-X (Alkyl halide) | 5-Alkyl-3-tert-butyl-1H-pyrrole |
| SiR₃ (Trialkylsilyl) | C5 | I₂ | 3-tert-butyl-5-iodo-1H-pyrrole |
Table 1: Plausible Directed Ortho-Metalation Strategies for N-Protected this compound. This table is based on established principles of DoM and known reactivity of pyrroles, extrapolated to the specific case of this compound.
Site-Selective C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. organic-chemistry.orgnih.gov These methods avoid the pre-functionalization steps often required in classical approaches. For this compound, site-selective C-H functionalization can be achieved through catalyst control or by leveraging the inherent reactivity of the pyrrole ring, which is influenced by the tert-butyl substituent.
The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, which typically occurs at the C2 and C5 positions. The steric bulk of the 3-tert-butyl group is expected to direct incoming electrophiles predominantly to the C5 position. Furthermore, transition metal-catalyzed C-H activation offers a powerful tool for the regioselective introduction of functional groups. allaboutchemistry.net For instance, iridium-catalyzed C-H borylation of N-Boc-pyrrole has been reported, followed by cross-coupling reactions to introduce various substituents. orientjchem.org In the case of this compound, such a borylation would be anticipated to occur with high selectivity at the C5 position.
Recent advancements have also demonstrated metal-free C-H borylation of pyrroles directed by a pivaloyl group, offering a cost-effective and environmentally friendly method for functionalization. syrris.com The table below outlines potential site-selective C-H functionalization reactions applicable to this compound.
| Reaction Type | Reagents | Probable Position of Functionalization | Product |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C5 | 5-Acyl-3-tert-butyl-1H-pyrrole |
| Vilsmeier-Haack Reaction | POCl₃, DMF | C5 | This compound-5-carbaldehyde |
| Halogenation | NBS, NCS, or I₂ | C5 | 5-Halo-3-tert-butyl-1H-pyrrole |
| Nitration | HNO₃, Ac₂O | C5 | 3-tert-butyl-5-nitro-1H-pyrrole |
| C-H Borylation | Ir catalyst, B₂pin₂ | C5 | 3-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
Table 2: Potential Site-Selective C-H Functionalization Reactions of this compound. This table is a projection based on known reactivity patterns of substituted pyrroles.
Stereoselective Modifications and Chiral Derivatization
The introduction of chirality into the this compound framework is of significant interest for the development of new therapeutic agents and chiral ligands. This can be achieved through various stereoselective reactions or by using chiral derivatizing agents.
While specific examples of stereoselective modifications directly on this compound are scarce in the literature, general methodologies for the asymmetric synthesis of pyrrole derivatives can be applied. For example, organocatalytic domino reactions have been successfully employed for the asymmetric synthesis of highly functionalized pyrrolidines. bohrium.com Such strategies could potentially be adapted to create chiral centers on substituents attached to the this compound core.
Another approach involves the use of chiral derivatizing agents (CDAs) to convert a racemic mixture of a this compound derivative into a mixture of diastereomers, which can then be separated. mdpi.com This is a widely used technique in analytical chemistry for determining enantiomeric purity and can also be applied for preparative separations.
Grafting and Surface Functionalization Techniques
The immobilization of this compound onto various surfaces is a promising strategy for the development of new materials with tailored properties, such as sensors, catalysts, and biocompatible coatings. Grafting can be achieved through either the "grafting to" or "grafting from" approach. researchgate.net
In the "grafting to" method, pre-synthesized and functionalized this compound derivatives are attached to a surface. This requires the pyrrole to have a reactive functional group that can form a covalent bond with the surface. For example, a carboxylic acid or an amino group on a substituent of the pyrrole ring could be used to anchor the molecule to a suitably modified surface.
The "grafting from" approach involves the in-situ polymerization of this compound monomers that have been previously attached to the surface. researchgate.net Electropolymerization is a particularly attractive technique for this purpose, as it allows for the formation of thin, uniform polymer films on conductive substrates. mdpi.com While the steric hindrance of the tert-butyl group might affect the polymerization process, it could also lead to polymers with unique morphologies and properties. Studies on the electropolymerization of N-substituted pyrroles have shown that steric factors play a significant role in the reaction. researchgate.net
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. bohrium.comnih.gov Several MCRs are known for the synthesis of pyrroles, and these can be adapted to produce or utilize this compound.
The Van Leusen pyrrole synthesis is a well-known MCR that involves the reaction of a Michael acceptor with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov By choosing an appropriate Michael acceptor that incorporates a tert-butyl group, it is possible to synthesize 3-tert-butyl-substituted pyrroles.
The Barton-Zard pyrrole synthesis is another powerful MCR that provides access to pyrrole derivatives from the reaction of a nitroalkene with an α-isocyanide. wikipedia.org This reaction could potentially be used to synthesize this compound by employing a nitroalkene precursor containing a tert-butyl group.
Furthermore, this compound itself can be envisioned as a component in certain MCRs. For instance, its N-H bond could participate in reactions that involve the in-situ formation of imines or enamines, leading to the construction of more complex heterocyclic systems. The use of tert-butyl isocyanide in some MCRs to generate pyrroles has been documented, highlighting the compatibility of the tert-butyl group in such transformations. mdpi.comresearchgate.net
| Multicomponent Reaction | Reactants | Potential for this compound |
| Van Leusen Pyrrole Synthesis | Michael acceptor, Tosylmethyl isocyanide (TosMIC) | Synthesis of this compound derivatives by using a tert-butyl containing Michael acceptor. |
| Barton-Zard Pyrrole Synthesis | Nitroalkene, α-Isocyanide | Synthesis of this compound derivatives from a tert-butyl substituted nitroalkene. |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, amine/ammonia (B1221849) | Synthesis of substituted 3-tert-butyl-1H-pyrroles. |
| Isocyanide-based MCRs | Various components including an isocyanide | Use of tert-butyl isocyanide as a precursor to incorporate the tert-butyl group into the final pyrrole product. |
Table 3: Multicomponent Reactions Relevant to this compound.
Environmental and Green Chemistry Perspectives in 3 Tert Butyl 1h Pyrrole Synthesis and Use
Atom Economy and Reaction Efficiency Improvements
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses of substituted pyrroles often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.
One of the most common methods for synthesizing pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). The primary byproduct of this reaction is water, leading to a theoretically high atom economy. For the synthesis of 3-tert-butyl-1H-pyrrole, the precursor would be 3-tert-butyl-1,4-dicarbonyl compound. The reaction is a condensation reaction where two molecules of water are eliminated.
To further enhance reaction efficiency and sustainability, modern approaches have focused on the use of continuous flow chemistry. syrris.com Continuous flow systems offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. syrris.com These systems can lead to higher yields, shorter reaction times, and reduced solvent usage, all of which contribute to a more environmentally friendly process. The Hantzsch pyrrole (B145914) synthesis, another classical method, has been successfully adapted to continuous flow conditions, demonstrating the potential for significant improvements in efficiency and a reduction in waste streams. nih.gov
Below is a comparative table illustrating the potential benefits of moving from traditional batch synthesis to a more efficient continuous flow process for pyrrole synthesis in general, which can be extrapolated to the synthesis of this compound.
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Often moderate | Generally higher and more consistent |
| Byproducts | Can be significant, requiring extensive purification | Minimized due to precise control of reaction parameters |
| Solvent Usage | High | Significantly reduced |
| Energy Consumption | High due to prolonged heating/cooling of large volumes | Lower due to smaller reaction volumes and efficient heat exchange |
| Scalability | Can be challenging and hazardous | More straightforward and safer |
Biocatalytic Approaches for Pyrrole Synthesis
While specific biocatalytic routes for the synthesis of this compound are not yet extensively documented in the literature, research on the enzymatic synthesis of other substituted pyrroles paves the way for future developments. For instance, enzymes such as lipases and proteases have been investigated for their ability to catalyze key steps in pyrrole synthesis. researchgate.net A novel method for the synthesis of N-substituted pyrroles has been developed using α-amylase from hog pancreas via the Paal-Knorr reaction, achieving good to excellent yields under mild conditions. sciencescholar.us
The potential application of biocatalysis in the synthesis of this compound could involve:
Enzymatic condensation: Utilizing an enzyme to catalyze the Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor with ammonia.
Kinetic resolution: Employing enzymes to resolve racemic mixtures of precursors or intermediates to obtain enantiomerically pure products.
The development of bespoke enzymes through directed evolution could further expand the scope of biocatalysis for the synthesis of specifically substituted pyrroles like this compound.
Development of Sustainable Synthetic Routes
The development of sustainable synthetic routes for this compound focuses on the use of renewable feedstocks, greener solvents, and catalytic methods that minimize environmental impact.
A promising strategy involves the use of biosourced materials as starting points for chemical synthesis. For example, N-alkyl-pyrrolecarboxylic acid derivatives have been synthesized from biosourced 3-hydroxy-2-pyrones. acs.org This approach utilizes renewable resources and can be performed under sustainable conditions, such as without a solvent or in a water-methanol solution at room temperature. acs.org While not a direct synthesis of this compound, this demonstrates the feasibility of using biomass-derived starting materials for pyrrole synthesis.
The principles of green chemistry are being increasingly applied to traditional synthetic methods to improve their sustainability. For the Paal-Knorr synthesis, several greener modifications have been reported, including:
Use of solid acid catalysts: Replacing corrosive mineral acids with reusable solid acid catalysts like zeolites or clays.
Solvent-free conditions: Conducting the reaction in the absence of a solvent, which reduces waste and simplifies product isolation.
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times. researchgate.net
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |
| Use of Renewable Feedstocks | Starting from biomass-derived materials instead of petroleum-based chemicals. | Reduced carbon footprint and reliance on fossil fuels. |
| Catalytic Methods | Employing catalysts to increase reaction rates and selectivity, allowing for milder reaction conditions. | Lower energy consumption, reduced waste, and higher efficiency. |
| Green Solvents | Utilizing environmentally benign solvents such as water, ethanol, or supercritical CO2. | Reduced toxicity and environmental pollution. |
| Solvent-Free Reactions | Conducting reactions without a solvent. | Elimination of solvent waste and simplification of purification. |
| Energy Efficiency | Using methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. | Lower operational costs and environmental impact. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical production.
Future Research Directions and Unexplored Avenues for 3 Tert Butyl 1h Pyrrole
Integration into Novel Functional Materials
The distinct molecular architecture of 3-tert-butyl-1H-pyrrole and its derivatives makes them promising candidates for the development of advanced functional materials. nbinno.com The bulky tert-butyl group can influence polymer morphology and intermolecular interactions, potentially leading to materials with tailored electronic, optical, or mechanical properties.
Future research should focus on:
Conducting Polymers: Investigating the electropolymerization of this compound and its derivatives. The steric hindrance of the tert-butyl group could modify the planarity and packing of the resulting polypyrrole chains, thereby tuning their conductivity, processability, and environmental stability. Cationic polypyrroles, for instance, could be developed for applications in organic electronics, sensors, and energy storage devices, with the potential for processing from aqueous solutions, enabling greener fabrication procedures. mdpi.com
Organic Electronics: Exploring the use of this compound as a building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-rich nature of the pyrrole (B145914) ring, combined with the solubility and stability imparted by the tert-butyl group, could lead to new semiconducting materials.
Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs): Utilizing derivatives of this compound as organic linkers for the construction of POFs and MOFs. The defined geometry and steric bulk of the substituent could be exploited to create materials with high porosity and specific surface areas for applications in gas storage, separation, and catalysis.
The table below summarizes potential applications of functional materials derived from this compound.
| Material Class | Potential Application | Key Feature Conferred by 3-tert-butyl Group |
| Conducting Polymers | Organic Electronics, Sensors, Energy Storage | Modified chain packing, enhanced solubility and stability |
| Organic Semiconductors | OLEDs, OFETs, OPVs | Improved processability and film morphology |
| Porous Frameworks (POFs, MOFs) | Gas Storage, Separation, Catalysis | Control over pore size and framework architecture |
Exploration of Unconventional Reactivity Patterns
The electronic and steric properties of the tert-butyl group at the C3 position of the pyrrole ring are expected to induce unconventional reactivity. This substituent can direct regioselectivity in electrophilic substitution reactions and influence the outcome of cycloadditions and metal-catalyzed cross-coupling reactions.
Avenues for future investigation include:
Regioselective Functionalization: Systematically studying the regioselectivity of various chemical transformations, such as halogenation, nitration, and acylation. The steric bulk of the tert-butyl group is likely to direct incoming electrophiles to the C2 or C5 positions, enabling the synthesis of specifically substituted pyrroles that are otherwise difficult to access.
Cycloaddition Reactions: Investigating the participation of this compound derivatives in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions. The substituent may influence the facial selectivity and stability of the resulting cycloadducts. N-protected pyrroles, such as N-Boc-pyrrole, are known to undergo Diels-Alder reactions to form endo-adducts. sigmaaldrich.comsigmaaldrich.com
Deprotonative Metalation: Exploring superbase-mediated deprotonation to generate highly reactive anionic intermediates. This strategy could open pathways for regioselective functionalization by trapping the resulting anions with a range of electrophiles, providing access to rare functionalized pyrroles. researchgate.net
Development of New Catalytic Applications
While research has often focused on catalysts for synthesizing pyrroles, the potential of this compound derivatives to act as catalysts or ligands is an underexplored frontier. researchgate.net The pyrrole nitrogen and the aromatic ring can coordinate to metal centers, and the tert-butyl group can create a specific steric environment around the active site.
Future research directions should encompass:
Ligand Synthesis: Designing and synthesizing novel ligands based on the this compound framework for transition metal catalysis. The unique steric and electronic profile could lead to catalysts with improved activity, selectivity, and stability in reactions such as cross-coupling, hydrogenation, and polymerization.
Organocatalysis: Investigating the potential of chiral derivatives of this compound to act as organocatalysts. The pyrrole nitrogen can function as a hydrogen bond donor or a Brønsted base, while the rigid scaffold can provide a well-defined chiral environment for asymmetric transformations.
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, guiding experimental efforts and accelerating discovery.
Key areas for theoretical investigation include:
Reaction Mechanisms: Using quantum chemical methods like Density Functional Theory (DFT) to elucidate the mechanisms of reactions involving this compound. researchgate.netacs.orgacs.org Such studies can predict reaction barriers, identify key intermediates, and explain observed regioselectivity, aiding in the optimization of reaction conditions. For example, DFT calculations using the B3LYP functional have been employed to understand the molecular stability and tautomeric equilibrium of related pyrrole systems. researchgate.net
Material Properties: Simulating the electronic and structural properties of polymers and other materials derived from this compound. These models can predict properties such as band gaps, charge carrier mobilities, and absorption spectra, helping to screen potential candidates for electronic and optical applications.
Kinetic Modeling: Verifying predicted reaction pathways and preferences through kinetic modeling, as has been done for the assembly of tetrasubstituted pyrroles. acs.orgacs.org
The table below outlines computational methods and their applications in studying this compound.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Activation barriers, intermediate stability, regioselectivity |
| Time-Dependent DFT (TD-DFT) | Electronic Properties of Materials | Absorption spectra, electronic transitions, band gaps |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic Cycle Simulation | Ligand effects, substrate binding, transition state analysis |
| Kinetic Modeling | Reaction Pathway Verification | Rate-determining steps, product distribution |
Emerging Methodologies for Sustainable Synthesis
Developing environmentally friendly and efficient methods for the synthesis of this compound and its derivatives is crucial for their widespread application. Modern synthetic methodologies can reduce waste, minimize energy consumption, and utilize safer reagents.
Promising research avenues are:
Continuous Flow Synthesis: Implementing continuous flow microreactor technology for the synthesis of pyrrole derivatives. nih.govsyrris.comacs.org This approach offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, higher yields, and the potential for automation and scalability. researchgate.net Flow chemistry can facilitate multistep reactions in a single, uninterrupted sequence, making the synthesis of complex molecules more efficient. nih.govsyrris.com
Multi-component Reactions (MCRs): Designing novel MCRs that incorporate a tert-butyl-containing building block to construct the pyrrole ring in a single, atom-economical step. Zirconocene dichloride has been shown to be an efficient catalyst for such multi-component reactions in environmentally friendly solvents like ethanol. researchgate.net
Green Solvents and Catalysts: Exploring the use of ionic liquids, deep eutectic solvents, or water as reaction media to replace toxic and volatile organic solvents. acs.org Additionally, the development of recoverable and reusable catalysts can further enhance the sustainability of the synthetic process.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-tert-butyl-1H-pyrrole derivatives, and how are reaction conditions optimized?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrroles are prepared by reacting tert-butyl-containing precursors with aromatic amines or hydroxyl-substituted aryl groups under reflux in solvents like ethanol or chloroform. Optimization involves adjusting solvent polarity (e.g., ethanol/hexane mixtures for crystallization ), reaction temperature (e.g., 60–80°C), and stoichiometry to maximize yields (reported 28–58% in similar compounds ).
Q. How can spectroscopic methods (NMR, IR) be applied to characterize 3-tert-butyl-1H-pyrrole derivatives?
- Methodological Answer :
- 1H NMR : The tert-butyl group’s singlet resonance at δ ~1.3 ppm confirms substitution. Aromatic protons in pyrrole derivatives appear between δ 6.5–8.0 ppm, with splitting patterns indicating substituent positions .
- IR : Stretching frequencies for C=O (if present) near 1650–1700 cm⁻¹ and N-H bonds (if unsubstituted) around 3400 cm⁻¹ are critical for functional group identification .
Q. What solvent systems are optimal for purifying 3-tert-butyl-1H-pyrrole derivatives?
- Methodological Answer : Ethanol/hexane mixtures are effective for recrystallization due to their polarity gradient, enabling high-purity yields (e.g., melting points 55–204°C depending on substituents ). For polar derivatives, chloroform or dichloromethane may enhance solubility during column chromatography .
Advanced Research Questions
Q. How can contradictions in spectral data during structural characterization be resolved?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR bands) require cross-validation:
- X-ray crystallography provides unambiguous confirmation of molecular geometry. For example, tert-butyl carbamate derivatives show planar pyrrole rings with dihedral angles <5° between substituents .
- Mass spectrometry (e.g., NIST data ) verifies molecular weight and fragmentation patterns.
Q. What challenges arise in crystallizing 3-tert-butyl-1H-pyrrole derivatives, and how are they addressed?
- Methodological Answer : The bulky tert-butyl group often disrupts crystal packing. Strategies include:
- Using slow evaporation in low-polarity solvents (e.g., hexane) to promote ordered lattice formation.
- Co-crystallization with small molecules (e.g., acetic acid) to stabilize the lattice .
- Employing SHELX software for refining twinned or low-symmetry crystals, leveraging its robustness with high-resolution data .
Q. How does tert-butyl substitution influence biological activity (e.g., tubulin polymerization inhibition)?
- Methodological Answer : The tert-butyl group enhances hydrophobicity, improving membrane permeability. In tubulin inhibitors, this substitution increases binding affinity to the colchicine site, as seen in analogs with IC₅₀ values <1 µM . Activity is validated via:
- In vitro assays : Monitoring microtubule polymerization rates using turbidity measurements.
- SAR studies : Comparing substituent effects on cytotoxicity (e.g., tert-butyl vs. methyl groups) .
Q. How can computational methods complement crystallographic data for structural analysis?
- Methodological Answer :
- DFT calculations (e.g., Gaussian software) predict bond lengths and angles, which are cross-checked against X-ray data (mean σ(C–C) = 0.003 Å in tert-butyl carbamates ).
- Molecular docking (e.g., AutoDock) models ligand-receptor interactions, explaining activity trends observed in biological assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
